REACTION_CXSMILES
|
[OH-].[K+:2].[OH:3][C:4]1[CH:5]=[CH:6][C:7]2[CH:8]([C:19]3[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=3[C:21]([OH:23])=[O:22])[C:9]3[C:14]([O:15][C:16]=2[CH:17]=1)=[CH:13][C:12]([OH:18])=[CH:11][CH:10]=3>C(O)C>[OH:18][C:12]1[CH:11]=[CH:10][C:9]2[CH:8]([C:19]3[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=3[C:21]([O-:23])=[O:22])[C:7]3[C:16]([O:15][C:14]=2[CH:13]=1)=[CH:17][C:4]([OH:3])=[CH:5][CH:6]=3.[K+:2] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
33 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for additional 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated to dryness under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)C1=C(C(=O)[O-])C=CC=C1.[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |